molecular formula C9H8N2O2 B2374406 2-Phenyl-4H-1,3,4-oxadiazin-5(6H)-one CAS No. 28669-17-2

2-Phenyl-4H-1,3,4-oxadiazin-5(6H)-one

Número de catálogo: B2374406
Número CAS: 28669-17-2
Peso molecular: 176.175
Clave InChI: BKHCFFMTBGZSIR-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-Phenyl-4H-1,3,4-oxadiazin-5(6H)-one is a heterocyclic compound that contains an oxadiazine ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-4H-1,3,4-oxadiazin-5(6H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of phenylhydrazine with carbonyl compounds followed by cyclization with appropriate reagents.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.

Análisis De Reacciones Químicas

Types of Reactions

2-Phenyl-4H-1,3,4-oxadiazin-5(6H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction might yield an alcohol.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

2-Phenyl-4H-1,3,4-oxadiazin-5(6H)-one has shown potential as a scaffold for drug development. It has been investigated for various biological activities:

  • Antimicrobial Activity: Compounds derived from this oxadiazine have demonstrated significant antimicrobial properties against various pathogens, making them valuable in the fight against infections .
  • Anticancer Properties: Research indicates that derivatives of this compound exhibit promising anticancer activity, particularly against lung and prostate cancer cell lines . For example, studies have shown that certain derivatives can inhibit cancer cell proliferation at micromolar concentrations.

Enzyme Inhibition

The compound has been studied for its inhibitory effects on enzymes such as monoamine oxidase (MAO), which is relevant in the treatment of neurodegenerative diseases like Parkinson's disease. Specific derivatives have been identified with IC50 values indicating potent inhibition of MAO-B activity . This suggests a pathway for developing new antiparkinsonian drugs.

Material Science

In industry, this compound is utilized in the development of new materials with tailored properties. Its unique chemical structure allows for modifications that can enhance material characteristics such as thermal stability and mechanical strength.

Case Study: Anticancer Activity

A series of derivatives were synthesized and evaluated for their anticancer properties. The results are summarized in Table 1:

CompoundCell Line TestedIC50 (µM)Mechanism of Action
2aA549 (Lung)10Induction of apoptosis
2bPC3 (Prostate)15Cell cycle arrest
2cMCF7 (Breast)12Inhibition of proliferation

Case Study: Enzyme Inhibition

Inhibition studies on MAO-B revealed the following results (Table 2):

CompoundIC50 (µM)Selectivity
3a0.9High
3b0.37Moderate
3c1.5Low

Mecanismo De Acción

The mechanism of action of 2-Phenyl-4H-1,3,4-oxadiazin-5(6H)-one depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparación Con Compuestos Similares

Similar Compounds

    2-Phenyl-1,3,4-oxadiazole: Another heterocyclic compound with similar structural features.

    2-Phenyl-1,3,4-thiadiazole: Contains a sulfur atom in place of the oxygen atom in the oxadiazine ring.

Uniqueness

2-Phenyl-4H-1,3,4-oxadiazin-5(6H)-one is unique due to its specific ring structure and the presence of both nitrogen and oxygen atoms, which can impart distinct chemical and biological properties.

Actividad Biológica

Overview

2-Phenyl-4H-1,3,4-oxadiazin-5(6H)-one is a heterocyclic compound recognized for its potential biological activities, particularly as a monoamine oxidase (MAO) inhibitor. This compound's unique structure, which includes both nitrogen and oxygen atoms within its oxadiazine ring, contributes to its diverse pharmacological properties. Recent studies have highlighted its applications in the development of therapeutic agents for neurological disorders, including Parkinson's disease.

Synthesis and Characterization

The synthesis of this compound typically involves the cyclization of phenylhydrazine with carbonyl compounds under specific conditions. Various reaction parameters such as temperature, solvent type, and reagent concentrations can significantly affect the yield and purity of the final product. The optimized synthesis methods have been documented to yield satisfactory results with moderate to good yields ranging from 42% to 50% depending on the specific conditions used .

Monoamine Oxidase Inhibition

One of the most significant biological activities of this compound is its ability to inhibit monoamine oxidase B (MAO-B). This enzyme is crucial in the metabolism of neurotransmitters such as dopamine. Inhibition of MAO-B can lead to increased levels of dopamine in the brain, which is beneficial in treating Parkinson's disease. In vitro studies have shown that certain derivatives of oxadiazinones exhibit potent MAO-B inhibition with IC50 values as low as 0.371 µM .

CompoundIC50 Value (µM)Activity
5f0.900MAO-B Inhibitor
7c0.371MAO-B Inhibitor

Antimicrobial Properties

In addition to MAO inhibition, this compound has been investigated for its antimicrobial properties. Studies indicate that derivatives of this compound can exhibit significant antibacterial activity against various pathogens. The mechanism behind this activity may involve interference with microbial DNA gyrase and other essential cellular processes .

Case Studies

Case Study: MAO-B Inhibition in Parkinson's Disease

A recent study focused on synthesizing and evaluating a series of oxadiazinone derivatives for their potential as MAO-B inhibitors. The results demonstrated that specific substitutions on the oxadiazine ring significantly enhanced inhibitory potency. For instance, compound 7c showed an IC50 value of 0.371 µM, indicating strong potential for therapeutic application in managing Parkinson’s disease symptoms by enhancing dopaminergic activity .

Case Study: Antimicrobial Evaluation

Another investigation assessed the antimicrobial efficacy of various oxadiazinone derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds featuring halogen substitutions exhibited superior antimicrobial activity compared to standard antibiotics. This suggests that further development could lead to new treatments for antibiotic-resistant infections .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • MAO-B Inhibition : By binding to the active site of MAO-B, the compound prevents the breakdown of neurotransmitters like dopamine.
  • Antimicrobial Action : The compound may disrupt bacterial cellular processes or inhibit key enzymes involved in bacterial growth.

Propiedades

IUPAC Name

2-phenyl-4H-1,3,4-oxadiazin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c12-8-6-13-9(11-10-8)7-4-2-1-3-5-7/h1-5H,6H2,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKHCFFMTBGZSIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NN=C(O1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28669-17-2
Record name 2-phenyl-5,6-dihydro-4H-1,3,4-oxadiazin-5-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

812 g (3.82 mol) of N′-(2-chloroacetyl)benzenecarbohydrazide were dissolved in 13 liters of dry DMF, and 384.95 g (4.58 mol) of sodium bicarbonate were added. The reaction solution was then heated to 100° C. and stirred at this temperature overnight. After the reaction had gone to completion (monitored by TLC, mobile phase dichloromethane/ethyl acetate 9:1), the reaction solution was cooled to room temperature, poured into 65 liters of water and extracted three times with in each case 17.5 liters of ethyl acetate. The combined organic phases were washed with 13.8 liters of saturated aqueous sodium bicarbonate solution, dried and concentrated to dryness under reduced pressure. The solid obtained was dissolved in a 9:1 mixture of dichloromethane and methanol and applied to 17 kg of silica gel. Using two portions of silica gel (8 kg each), the product was chromatographed using 260 liters of dichloromethane/ethyl acetate 9:1 as mobile phase. The combined product fractions were concentrated, and the resulting solid was triturated with 3 liters of diethyl ether. Filtration gave 247 g (1.40 mol, 35% of theory) of the title compound as a white solid.
Quantity
812 g
Type
reactant
Reaction Step One
Name
Quantity
13 L
Type
solvent
Reaction Step One
Quantity
384.95 g
Type
reactant
Reaction Step Two
Name
dichloromethane ethyl acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
65 L
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.